4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2/c8-4-5-3(1-2-11-5)6(9)12-7(4)10/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJZMPAGIMDHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646782 | |
| Record name | 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-89-8 | |
| Record name | 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Halogenated Pyrrolo[3,2-c]pyridine Building Blocks: A Strategic Asset in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a privileged scaffold in medicinal chemistry, prized for its ability to mimic the natural indole structure while offering unique physicochemical properties. The strategic introduction of halogens onto this framework is a powerful tactic used to fine-tune molecular properties, enhance biological activity, and provide versatile synthetic handles for further diversification. This guide provides an in-depth exploration of the synthesis and application of halogenated pyrrolo[3,2-c]pyridine building blocks. We will delve into regioselective halogenation strategies, from classical electrophilic substitutions to modern enzymatic and electrochemical methods, and examine how these halogenated intermediates are leveraged in the development of potent therapeutics, with a focus on kinase inhibitors. This document serves as a technical resource, offering both foundational knowledge and field-proven insights for professionals engaged in the art and science of drug discovery.
The Pyrrolo[3,2-c]pyridine Scaffold: A Bioisostere of Choice
The indole ring system is a cornerstone of medicinal chemistry, but its metabolic liability, particularly oxidation of the electron-rich pyrrole ring, can present significant challenges. The replacement of the benzene ring's C-5 or C-7 with a nitrogen atom to form a pyrrolopyridine (azaindole) scaffold is a widely adopted bioisosteric strategy. The pyrrolo[3,2-c]pyridine (5-azaindole) isomer is particularly valuable. The introduction of the pyridine nitrogen atom lowers the pKa of the pyrrole N-H, alters the molecule's dipole moment, and introduces a hydrogen bond acceptor site, all of which can be exploited to improve drug-target interactions, solubility, and pharmacokinetic profiles.[1] This scaffold is a key component in numerous biologically active compounds, including potent inhibitors of critical oncology targets like Monopolar Spindle 1 (MPS1) and FMS kinase (CSF-1R).[2][3][4]
Caption: Numbering of the Pyrrolo[3,2-c]pyridine scaffold.
The Strategic Role of Halogenation in Drug Design
Halogen atoms are far more than simple placeholders in drug molecules. Their introduction is a deliberate, strategic decision to modulate a range of properties:
-
Metabolic Stability: Halogens, particularly fluorine, can block sites of oxidative metabolism, increasing a compound's half-life.
-
Binding Affinity: Halogens can participate in favorable interactions with protein targets, including the increasingly appreciated "halogen bond," a non-covalent interaction where the halogen acts as a Lewis acid.
-
Lipophilicity and Permeability: The addition of halogens systematically increases lipophilicity, which can be used to optimize cell membrane permeability and oral absorption.
-
Modulation of pKa: The electron-withdrawing nature of halogens can influence the acidity or basicity of nearby functional groups, affecting a compound's ionization state at physiological pH.
-
Synthetic Handles: Bromo- and iodo-substituents are exceptionally useful as reactive handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid analogue synthesis for structure-activity relationship (SAR) studies.[5]
Synthetic Methodologies for Regioselective Halogenation
The primary challenge in functionalizing the pyrrolo[3,2-c]pyridine core is achieving regioselectivity. The electron-rich pyrrole ring and the electron-deficient pyridine ring exhibit vastly different reactivities.
Halogenation of the Electron-Rich Pyrrole Ring (C3-Position)
The C3 position of the pyrrole moiety is the most nucleophilic and thus the most susceptible to electrophilic halogenation.[6]
Caption: Mechanism of electrophilic substitution at the C3-position.
Common Reagents and Methodologies:
| Reagent/Method | Halogen | Key Advantages & Insights |
| N-Halosuccinimides (NBS, NCS, NIS) | Br, Cl, I | Mild, readily available, and generally provide good yields for C3-halogenation. The choice of solvent can be critical for solubility and reactivity. |
| Copper(II) Bromide (CuBr₂) | Br | Offers excellent regioselectivity for C3-bromination under mild, room-temperature conditions. It is a practical and high-yielding method suitable for various azaindole systems.[5] |
| Enzymatic (RebH Variant) | Br, Cl | Biocatalytic C-H halogenation provides exceptional selectivity under environmentally benign conditions. A thermostable RebH variant has been shown to effectively halogenate azaindoles at the C3 position without requiring external flavin reductase.[6][7] |
| Electrochemical Cascade | Br, Cl | An innovative one-pot process that combines N-acylation with C3-halogenation. This atom-economical method avoids chemical oxidants by using anodic oxidation of halide anions liberated in the first step.[8][9] |
Protocol 1: Regioselective C3-Bromination with Copper(II) Bromide [5]
This protocol is valued for its simplicity, mild conditions, and high regioselectivity. The causality for its effectiveness lies in the ability of CuBr₂ to act as a mild source of electrophilic bromine, minimizing over-reaction and side products often seen with stronger brominating agents.
-
Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add copper(II) bromide (CuBr₂, 3.0 mmol, 3.0 equiv).
-
Reaction: Stir the resulting heterogeneous mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a 7 M solution of ammonia in methanol (5 mL). Stir vigorously for 30 minutes to complex the copper salts.
-
Extraction: Add water (10 mL) and isopropyl acetate (i-PrOAc, 10 mL). Separate the layers and extract the aqueous layer with additional i-PrOAc.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Concentrate the solution in vacuo. The resulting solid can be further purified by silica gel chromatography if necessary to yield 3-bromo-1H-pyrrolo[3,2-c]pyridine.
Halogenation of the Electron-Deficient Pyridine Ring (C4-Position)
Direct electrophilic halogenation of the pyridine ring is challenging. A common and effective strategy involves activating the ring via N-oxidation. The N-oxide intermediate alters the electronic distribution of the pyridine ring, making the C4-position susceptible to nucleophilic attack after an initial reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: N-Oxide strategy for C4-chlorination and rearrangement.
This transformation is not a simple substitution but involves a rearrangement. The process typically starts with the more readily available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Oxidation gives the N-oxide, which upon heating with POCl₃, yields 4-chloropyrrolo[2,3-b]pyridine. This intermediate can then undergo a ring rearrangement under fusion with an appropriate amine to yield the desired 1-aryl-4-aminopyrrolo[3,2-c]pyridine scaffold, demonstrating the utility of the halogen as a leaving group.[3] A direct synthesis of 4-chloro-pyrrolo[3,2-c]pyridine also follows a similar N-oxidation and chlorination pathway from the corresponding azaindole precursor.[10]
Protocol 2: Synthesis of 4-Chloropyrrolopyridine via N-Oxidation [10]
This two-step protocol is a robust method for producing a key building block where the halogen is positioned on the pyridine ring, ready for nucleophilic substitution or cross-coupling.
-
N-Oxidation: Dissolve 7-azaindole (1.0 equiv) in dichloromethane (CH₂Cl₂). Cool the solution to 10 °C. Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 2.0 equiv) portion-wise, maintaining the temperature. Stir the reaction for 4 hours. Filter the resulting precipitate and dry to obtain the 7-azaindole N-oxide m-chlorobenzoate salt.
-
Chlorination: Suspend the N-oxide salt (1.0 equiv) in phosphorus oxychloride (POCl₃). Heat the mixture to 90 °C and stir for 16 hours.
-
Workup: After cooling, carefully remove the excess POCl₃ under reduced pressure. Quench the residue by slowly adding it to ice water with vigorous stirring.
-
Neutralization & Isolation: Basify the aqueous solution to pH 9 using solid sodium hydroxide. The product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4-chloropyrrolopyridine.
Applications in Medicinal Chemistry Programs
Halogenated pyrrolo[3,2-c]pyridines are not just chemical curiosities; they are workhorse intermediates in the synthesis of complex, biologically active molecules.
The Halogen as a Versatile Synthetic Handle
A halogen, particularly bromine or iodine, at a specific position on the scaffold is an invaluable tool for medicinal chemists. It serves as a linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic and rapid exploration of the chemical space around the core, which is fundamental to optimizing potency, selectivity, and pharmacokinetic properties. For instance, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is a key precursor for synthesizing a library of 6-aryl derivatives via the Suzuki cross-coupling reaction to probe interactions within a specific protein pocket.[11]
Caption: Utility of halogenated scaffolds for library synthesis.
Case Study: FMS Kinase Inhibitors
The FMS kinase (or CSF-1R) is a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[3] A number of potent inhibitors are based on the pyrrolo[3,2-c]pyridine scaffold. In one study, a series of diarylamide and diarylurea derivatives were evaluated, leading to the discovery of compound 1r as a highly potent and selective FMS kinase inhibitor (IC₅₀ = 30 nM).[3][4] The synthesis of this class of compounds relies on the 4-chloro-pyrrolo[3,2-c]pyridine intermediate, where the chlorine atom is displaced by an appropriate aniline derivative in a crucial SₙAr reaction.
| Compound | Structure Highlight | FMS Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) (Selected Cell Lines) |
| KIST101029 (Lead) | Di-substituted phenyl terminal ring | 96 | 0.25 - 2.11 |
| Compound 1e | 4'-morpholino-3'-methoxyphenyl terminal ring | 60 | Not reported in detail |
| Compound 1r (Optimized) | 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring | 30 | 0.15 - 1.78 |
Data compiled from El-Gamal, et al. (2018).[3][4]
The improved potency of compound 1r highlights the impact of the terminal phenyl ring substitutions, including the trifluoromethyl (CF₃) group—a halogenated moiety—which likely enhances binding affinity and/or metabolic stability.
Conclusion and Future Perspectives
Halogenated pyrrolo[3,2-c]pyridine building blocks are indispensable tools in the drug discovery arsenal. The strategic placement of halogens provides a dual benefit: direct modulation of molecular properties for improved target engagement and pharmacokinetics, and the provision of versatile synthetic handles for rapid lead optimization. Established synthetic routes, such as electrophilic C3-halogenation and the C4-chlorination via N-oxides, provide reliable access to key intermediates.
The future will likely see the broader adoption of greener and more precise halogenation technologies, including advanced biocatalytic systems and regio-controlled C-H activation methodologies. As our understanding of the subtle roles of halogens in molecular recognition continues to grow, these building blocks will remain central to the design and synthesis of the next generation of targeted therapeutics.
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Ismail, M. F., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. [Link]
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A Technical Guide to the Physicochemical Profiling of Tribromo-1H-pyrrolo[3,2-c]pyridine: pKa and Solubility Determination
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the characterization of a novel heterocyclic compound: tribromo-1H-pyrrolo[3,2-c]pyridine. The determination of fundamental physicochemical properties, specifically the acid dissociation constant (pKa) and aqueous solubility, is a critical first step in evaluating any potential drug candidate. These parameters profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1][2][3]
This guide is structured to mirror the scientific workflow, beginning with a theoretical assessment based on the molecule's structure, followed by detailed, field-proven experimental protocols for empirical determination.
Theoretical Physicochemical Landscape
Before embarking on experimental work, a thorough in-silico analysis of the target molecule provides a predictive framework and informs experimental design.
Structural Analysis of Tribromo-1H-pyrrolo[3,2-c]pyridine
The core scaffold, 1H-pyrrolo[3,2-c]pyridine, is an aza-indole, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry.[4][5][6] It possesses two key ionizable centers:
-
The Pyridine Nitrogen (N5): This nitrogen is basic, with its lone pair of electrons available for protonation.
-
The Pyrrole Nitrogen (N1): The lone pair on this nitrogen participates in the aromaticity of the pyrrole ring, rendering the N-H bond weakly acidic.
The introduction of three bromine atoms dramatically alters the electronic properties of this scaffold. Bromine is a halogen that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is expected to:
-
Decrease the Basicity of the Pyridine Nitrogen: The electron density on the pyridine ring is significantly reduced, making the lone pair on the nitrogen less available for protonation. This will result in a substantially lower pKa value for the conjugate acid compared to the unsubstituted parent compound.
-
Increase the Acidity of the Pyrrole Nitrogen: The electron-withdrawing nature of the bromines will stabilize the resulting anion upon deprotonation of the pyrrole N-H, thus increasing its acidity and lowering its pKa.
Predicted Solubility Profile
The aqueous solubility of a compound is a balance between its crystal lattice energy and its solvation energy. For tribromo-1H-pyrrolo[3,2-c]pyridine, several factors suggest poor aqueous solubility:
-
Increased Lipophilicity: The three bromine atoms significantly increase the molecular weight and surface area, contributing to higher lipophilicity (LogP). Highly lipophilic compounds generally exhibit lower aqueous solubility.[1]
-
Molecular Rigidity: The planar, fused aromatic ring system can pack efficiently into a crystal lattice, leading to high lattice energy that is difficult for water molecules to overcome.
-
Ionization State: As a compound with both acidic and basic centers, its solubility will be pH-dependent.[7][8] The lowest solubility is expected at its isoelectric point, where the net charge is zero. Given the predicted low basicity and potentially enhanced acidity, the pH-solubility profile will be a key characteristic to determine.
Experimental Determination of pKa
The ionization constant (pKa) is the pH at which a compound exists as 50% ionized and 50% non-ionized.[8] For a molecule like tribromo-1H-pyrrolo[3,2-c]pyridine with multiple ionizable centers, determining each pKa is crucial.
Rationale for Method Selection: UV-Metric Titration
Given the predicted poor aqueous solubility, traditional potentiometric titration may be challenging. The UV-metric method is an excellent alternative for several reasons:
-
High Sensitivity: It requires a very small amount of material, which is often critical in early-stage discovery.[2][9]
-
Suitability for Low-Solubility Compounds: The measurement is performed on a dilute solution, often below the intrinsic solubility limit, thereby avoiding issues with precipitation during the titration.[9][10]
-
Accuracy: When the compound possesses a chromophore whose UV absorbance spectrum changes upon ionization, this method provides highly accurate and reproducible pKa values.[10][11][12] It is considered a gold-standard technique.[11]
Experimental Protocol: High-Throughput UV-Metric pKa Determination
This protocol is adapted for a 96-well plate format for efficiency but can be performed with a standard spectrophotometer.[13]
Objective: To determine the acidic and basic pKa values of tribromo-1H-pyrrolo[3,2-c]pyridine by measuring changes in UV absorbance across a range of pH values.
Materials:
-
Tribromo-1H-pyrrolo[3,2-c]pyridine
-
DMSO (Spectroscopic grade)
-
A series of aqueous buffers with constant ionic strength (I=0.1 M), covering a pH range from 2.0 to 12.0.
-
0.5 M HCl and 0.5 M KOH for pH adjustment.
-
UV-transparent 96-well microtiter plates.
-
Microplate spectrophotometer capable of spectral scanning (e.g., 230-500 nm).
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[13]
-
Plate Preparation: To the wells of a UV-transparent 96-well plate, add a precise volume of each aqueous buffer, creating a pH gradient across the plate. Include several wells with buffer only to serve as blanks.
-
Compound Addition: Add a small, fixed volume of the DMSO stock solution to each buffered well. The final DMSO concentration should be kept low (e.g., ≤1% v/v) to minimize its effect on pKa.
-
Mixing: Mix the plate thoroughly on a plate shaker for 1-2 minutes.
-
Spectral Acquisition: Measure the full UV absorbance spectrum (230-500 nm) for each well using the microplate reader.[13]
-
Data Analysis:
-
Subtract the blank absorbance from the compound absorbance for each corresponding pH.
-
Plot absorbance at several wavelengths versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[10]
-
Sophisticated software (e.g., Sirius T3, Prism) can perform multi-wavelength analysis and deconvolution to resolve overlapping pKa values.
-
Visualization: UV-Metric pKa Workflow
Caption: Workflow for UV-Metric pKa Determination.
Experimental Determination of Aqueous Solubility
It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution after precipitating from a DMSO stock solution. It is a high-throughput method used for early screening and often reflects the solubility of an amorphous form.[14][15][16]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is the "gold standard" measurement, often required by regulatory agencies, and is typically determined by the shake-flask method.[17][18][19]
Protocol: High-Throughput Kinetic Solubility by Nephelometry
Objective: To rapidly assess the solubility of tribromo-1H-pyrrolo[3,2-c]pyridine by measuring light scattering from precipitated particles.[16]
Procedure:
-
Preparation: Add a small volume (e.g., 2-5 µL) of a high-concentration DMSO stock solution (e.g., 10-20 mM) into the wells of a 96- or 384-well plate.[14]
-
Buffer Addition: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[14][15]
-
Measurement: Use a laser nephelometer to measure the forward-scattered light in each well. The amount of scattering is proportional to the amount of precipitate.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.
Protocol: Thermodynamic Solubility by the Shake-Flask Method (ICH Guideline)
Objective: To determine the equilibrium solubility of the solid form of tribromo-1H-pyrrolo[3,2-c]pyridine at various physiologically relevant pH values.[17][20]
Procedure:
-
Setup: Add an excess amount of the solid compound to vials containing buffers at specific pH values (e.g., pH 1.2, 4.5, and 6.8, plus a pH near the predicted pKa).[17] Ensure enough solid is present so that it remains visible throughout the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18][19][20]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve must be prepared for accurate quantification.
-
Solid State Analysis: It is good practice to analyze the remaining solid (e.g., by XRPD) to confirm that no phase change or salt disproportionation occurred during the experiment.
Visualization: Solubility Determination Workflow
Caption: Comparative workflow for kinetic and thermodynamic solubility.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation.
Summary of Physicochemical Data (Hypothetical)
| Property | Method | Result (Hypothetical) | Commentary |
| Basic pKa (pKa₁) | UV-Metric | 2.5 ± 0.1 | Very weak base, as predicted. Will be predominantly neutral in the intestine. |
| Acidic pKa (pKa₂) | UV-Metric | 9.5 ± 0.1 | Weakly acidic. Will be predominantly neutral in the intestine. |
| Kinetic Solubility | Nephelometry | 5 µM at pH 7.4 | Indicates potential for precipitation in assays; a "red flag" compound. |
| Thermodynamic Solubility | Shake-Flask | 1 µM at pH 7.4 | Very low intrinsic solubility, confirming it as a poorly soluble compound. |
| Thermodynamic Solubility | Shake-Flask | 25 µM at pH 1.2 | Increased solubility at low pH due to protonation of the weak basic center. |
| Thermodynamic Solubility | Shake-Flask | 15 µM at pH 10.0 | Increased solubility at high pH due to deprotonation of the acidic N-H. |
Implications for Drug Development
The (hypothetical) data above paints a challenging picture for the development of tribromo-1H-pyrrolo[3,2-c]pyridine as an oral drug.
-
Low pKa and Low Solubility: The very low basicity means that the compound will not be significantly ionized in the acidic environment of the stomach, limiting the potential for pH-gradient-driven absorption. The intrinsically low solubility across the physiological pH range suggests it would likely be a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by solubility.
-
Formulation Strategies: The poor solubility necessitates enabling formulation strategies. Amorphous solid dispersions (ASDs) could be explored to leverage the higher kinetic solubility of the amorphous form.[21] Co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) may be required for intravenous formulations.
-
Structure-Activity Relationship (SAR): For medicinal chemists, this data is invaluable. It suggests that future analogues should focus on introducing functionalities that can disrupt crystal packing and/or introduce stronger basic centers to improve solubility, without compromising target potency.
References
-
Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(90). Available at: [Link]
-
Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]
-
Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available at: [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Available at: [Link]
-
Kremsmair, A., et al. (n.d.). Calculation of the pKa-values of condensed N-heterocycles to predict... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-c)pyridine. Available at: [Link]
-
Tantishaiyakul, V., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]
-
Pion Inc. (n.d.). pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Available at: [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development? Available at: [Link]
-
Fancelli, D., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Available at: [Link]
-
Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
-
Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Available at: [Link]
-
Ramirez, L. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]
-
Al-Mokyna, F. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Society. Available at: [Link]
-
Sarr, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG Labtech. Available at: [Link]
-
Bell, F., et al. (n.d.). A Full Physchem Toolbox for the Medicinal Chemist. Inventiva. Available at: [Link]
-
Wang, Z., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics. Available at: [Link]
-
Dal Ben, D., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hossain, M. F., et al. (2014). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. Modern Chemistry & Applications. Available at: [Link]
-
International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on waiver of in vivo bioavailability and bioequivalence studies for immediate-release solid oral dosage forms based on a biopharmaceutics classification system. Available at: [Link]
-
Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Available at: [Link]
-
Hossain, M.F., et al. (2014). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site... Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Available at: [Link]
-
Leśniak, S., et al. (2012). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2020). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications. Available at: [Link]
-
Larrañaga, O., et al. (2021). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
He, J., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, A., & Gupta, G. (2018). A highly practical and convenient halogenation of fused heterocyclic N-oxides. ResearchGate. Available at: [Link]
-
Vlasov, Y. G., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules. Available at: [Link]
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Precision Engineering of Tribromo-Heteroaromatic Cores: A Guide to Regioselective Functionalization
Executive Summary: The "Tribromo" Advantage
In modern drug discovery and organic electronics, the demand for hyper-functionalized scaffolds has outpaced the capabilities of traditional mono- or di-substituted heterocycles. Tribromo-substituted heteroaromatic cores —specifically thiophenes, pyridines, and pyrazoles—represent a "privileged" class of intermediates. They offer three distinct "handles" for cross-coupling, allowing for the rapid construction of non-symmetrical, high-complexity libraries (e.g., A-Core-B-C type architectures) from a single starting material.
This guide details the regioselective strategies required to manipulate these cores. Unlike simple substrates where statistical mixtures occur, these tribromo-scaffolds rely on exploitable differences in electronic activation , steric hindrance , and coordination chemistry to achieve site-selective functionalization.
Core I: 2,3,5-Tribromothiophene
The Electronic Standard
The thiophene ring is electron-rich, but the introduction of three bromine atoms creates a distinct gradient of reactivity based on the
Mechanistic Causality
The oxidative addition of Palladium(0) into the C-Br bond is the rate-determining step.
- -Positions (C2/C5): These carbons are adjacent to the sulfur atom. The inductive electron-withdrawing effect of sulfur, combined with resonance stabilization of the oxidative addition intermediate, makes the C2-Br and C5-Br bonds significantly more reactive than C3-Br.
- -Position (C3): Sterically crowded by the adjacent bromines and electronically less activated. It reacts last.
Experimental Protocol: Sequential Suzuki Coupling
Objective: Synthesis of 2-Aryl-5-Heteroaryl-3-Alkynylthiophene.
Step 1: C2/C5 Selective Coupling (First Arylation)
-
Reagents: 2,3,5-Tribromothiophene (1.0 equiv), Aryl-Boronic Acid (1.05 equiv).
-
Catalyst: Pd(PPh
) (3-5 mol%). -
Base/Solvent: Na
CO (2M aq), Toluene/Ethanol (4:1). -
Conditions: 60°C for 4-6 hours.
-
Note: Limiting the temperature to 60°C prevents double coupling at C5. The C2 position is slightly more reactive due to lower steric hindrance compared to C5 (if C4 is substituted) or statistical probability, but often a mixture of C2/C5 mono-arylated products is obtained if not carefully monitored. Optimization: Use Pd(dppf)Cl
for better steric discrimination.
Step 2: C5 Functionalization (Second Arylation)
-
Reagents: Mono-arylated intermediate, Heteroaryl-Boronic Acid (1.2 equiv).
-
Conditions: Increase temperature to 90-100°C. The C5-Br is now the most reactive site remaining.
Step 3: C3 Functionalization (The "Difficult" Position)
-
Reagents: 2,5-Diaryl-3-bromothiophene, Terminal Alkyne.
-
Catalyst: PdCl
(PPh ) (5 mol%), CuI (2 mol%). -
Conditions: Sonogashira coupling, Et
N/DMF, 110°C (microwave preferred for speed).
Visualization: Reactivity Map
Figure 1: Sequential activation logic for thiophene. The reaction temperature serves as the primary "gate" for selectivity.
Core II: 2,4,6-Tribromopyridine
The Ligand-Controlled Switch
Pyridines are electron-deficient. In 2,4,6-tribromopyridine, the classical reactivity order is C2/C6 > C4 . However, recent advances (2025-2026) utilizing specific ligand architectures have enabled the inversion of this selectivity.
Mechanistic Causality
-
Classical (C2/C6): The nitrogen atom exerts a strong inductive effect (-I), making the C2/C6 positions most electron-deficient and susceptible to oxidative addition by nucleophilic Pd(0) species.
-
Inverted (C4): By using bulky N-heterocyclic carbene (NHC) ligands or C3-symmetric tripalladium clusters , the metal center is sterically guided away from the nitrogen-flanked C2/C6 positions, favoring the more accessible (though electronically less activated) C4 position.
Experimental Protocol: Ligand-Divergent Synthesis
Pathway A: Classical C2-Selective Coupling
-
Reagents: 2,4,6-Tribromopyridine (1.0 equiv), Aryl-Boronic Acid (1.0 equiv).
-
Catalyst: Pd(PPh
) (5 mol%).[1][2] -
Solvent: Toluene/aq. Na
CO . -
Outcome: Exclusive formation of 2-aryl-4,6-dibromopyridine .
Pathway B: Novel C4-Selective Coupling (The "Inversion")
-
Reagents: 2,4,6-Tribromopyridine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv).
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd
-Cluster (0.5 mol%). -
Base: K
PO (weak base is critical). -
Solvent: 1,4-Dioxane, 80°C.
-
Mechanism: The bulky IPr ligand (or cluster architecture) creates a "steric wall" around the Pd center, preventing coordination to the pyridyl nitrogen and hindering approach to the ortho-C2/C6 bromines.
-
Outcome: High selectivity for 4-aryl-2,6-dibromopyridine .
Visualization: Divergent Pathways
Figure 2: Ligand-controlled divergence. Small phosphines follow electronic bias (C2), while bulky NHCs/Clusters force steric selection (C4).
Core III: 3,4,5-Tribromopyrazole
The Protecting-Group Director
Pyrazoles present a unique challenge: the NH proton is acidic, and the tautomeric equilibrium makes the C3 and C5 positions equivalent in the unsubstituted parent. Regiocontrol here is achieved strictly through N-protection .
Mechanistic Causality
-
The "SEM" Switch: Protecting the nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group breaks the symmetry.
-
Lithiation Logic: The SEM group can act as a Directed Metalation Group (DMG). However, in tribromo-systems, Halogen-Metal Exchange is faster than deprotonation.
-
C5-Exchange: The C5-Br is kinetically favored for Lithium-Halogen exchange due to the coordination of Lithium to the protecting group oxygen (chelation control).
-
Experimental Protocol: The "Walk-Around" Synthesis
Step 1: N-Protection
-
Protocol: 3,4,5-Tribromopyrazole + SEM-Cl + NaH (THF, 0°C).
-
Result: 1-SEM-3,4,5-tribromopyrazole.
Step 2: C5-Selective Exchange & Trapping
-
Reagents: 1-SEM-3,4,5-tribromopyrazole (1.0 equiv).
-
Lithiation: n-BuLi (1.1 equiv) in THF at -78°C .
-
Observation: Rapid exchange occurs exclusively at C5 (closest to SEM group).
-
Trapping: Add Electrophile (e.g., Iodine, Aldehyde, or Borate for Suzuki).
-
For Suzuki: Add i-PrOBpin to generate the C5-Boronate ester in situ.
-
Step 3: C3-Selective Coupling
-
The remaining C3-Br and C4-Br are chemically distinct. C3 (adjacent to Nitrogen) is more activated for Pd-oxidative addition than C4.
-
Condition: Standard Suzuki (Pd(PPh
) , Na CO , 80°C). -
Result: Functionalization at C3.
Quantitative Comparison of Reactivity
| Core Scaffold | Position 1 (Most Reactive) | Position 2 | Position 3 (Least Reactive) | Control Factor |
| 2,3,5-Tribromothiophene | C2 / C5 ( | C5 / C2 | C3 ( | Electronic (Inductive) |
| 2,4,6-Tribromopyridine | C2 / C6 | C4 | C6 / C2 | Ligand Sterics (Switchable) |
| 3,4,5-Tribromopyrazole | C5 (via Li-Exchange) | C3 (via Pd-Cat) | C4 | Chelation / Protecting Group |
Troubleshooting & Optimization
-
Dehalogenation: A common side reaction in tribromo-systems is hydro-dehalogenation (replacing Br with H).
-
Solution: Use anhydrous solvents (dioxane/toluene) instead of aqueous mixtures. Use CsF or K
PO as the base instead of carbonates to minimize water content.
-
-
Scrambling: In pyridine systems, "halogen dance" (migration of Br) can occur with strong bases (LDA).
-
Solution: Avoid lithium-halogen exchange on pyridines unless temperatures are strictly kept below -78°C. Rely on Pd-catalysis which does not induce migration.
-
-
Purification: Tribromo, dibromo, and monobromo intermediates often have similar R
values.-
Tip: Use GC-MS for monitoring. The isotope patterns are distinct:
-
Tribromo: M+, M+2, M+4, M+6 (1:3:3:1 pattern).
-
Dibromo: 1:2:1 pattern.
-
Monobromo: 1:1 pattern.
-
-
References
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron 57, 7871–7881.
-
Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. J. Org. Chem. 2025, 90, 5, 1895–1904.[3] [3]
-
A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. J. Org. Chem. 2008, 73, 2412–2415.
-
Regioselective Synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal 2014, 8, 74.
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Am. Chem. Soc. 2022 (Relevant context for ligand-control in pyridines).[4]
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- 3. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Selective Pyridylic C-H Functionalization by Photocatalytic Radical Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Synthesis and Medicinal Chemistry of 4,6,7-Functionalized 5-Azaindoles
This guide details the strategic synthesis and medicinal chemistry applications of 4,6,7-functionalized 5-azaindole (1H-pyrrolo[3,2-c]pyridine) derivatives. Unlike the ubiquitous 7-azaindole, the 5-azaindole scaffold offers a unique vector profile for kinase hinge binding and tubulin interaction, yet it remains underutilized due to synthetic challenges.
Part 1: Structural Analysis & Reactivity Profile
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine ) is an aromatic heterocycle merging a pyrrole and a pyridine ring. Its numbering system and electronic distribution differ critically from the more common 7-azaindole isomer, dictating distinct synthetic strategies.
Numbering and Electronic Map
-
N1: Pyrrole nitrogen (H-bond donor).
-
C2/C3: Pyrrole carbons (Electron-rich, susceptible to electrophilic attack).
-
C4: Pyridine carbon,
to N5, adjacent to bridgehead C3a. (Sterically crowded, highly activated for ). -
N5: Pyridine nitrogen (H-bond acceptor, basic center).
-
C6: Pyridine carbon,
to N5. (Less sterically hindered, prime target for radical/nucleophilic attack). -
C7: Pyridine carbon,
to N5. (Electronically neutral/deactivated, difficult to functionalize late-stage).
The "Vector" Advantage
In kinase drug discovery, 5-azaindole serves as a bioisostere of the purine core.
-
N5 typically accepts a hydrogen bond from the hinge region backbone amide.
-
N1-H donates a hydrogen bond to the hinge carbonyl.
-
C4 and C6 substituents project into the solvent front or hydrophobic pockets (Gatekeeper/Sugar pocket), allowing for potency tuning.
Part 2: Synthetic Methodologies
We categorize synthesis into two streams: De Novo Construction (for core substitution patterns, especially C7) and Late-Stage Functionalization (for divergent library generation at C4/C6).
De Novo Construction (The "Reliable" Route for C7)
Because C7 is
Protocol: Cascade C-N Cross-Coupling/Heck Cyclization This route builds the pyrrole ring onto a functionalized aminopyridine.
-
Starting Material: 4-amino-3,5-dihalopyridine.
-
Reagents: Terminal alkyne, Pd catalyst (e.g.,
), Ligand (XPhos), Base ( -BuONa).[1] -
Mechanism:
-
Step A: Sonogashira coupling or C-N coupling at the most reactive halogen.
-
Step B: Intramolecular Heck-type cyclization to close the pyrrole ring.
-
-
Outcome: Delivers 4,6,7-substituted cores depending on the pyridine starting material.
Late-Stage Functionalization (C4 & C6)
A. C4 Functionalization: The
Powerhouse
The C4 position is highly activated for Nucleophilic Aromatic Substitution (
-
Precursor: 4-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Synthesis of Precursor: Condensation of 2-aminopyridine with 2-chloroacetaldehyde
Cyclization Oxidation Chlorination ( ). -
Transformation: Displacement of Cl with amines, alkoxides, or thiols.
-
Conditions: Heat (80-120°C), DIPEA, NMP or DMSO.
B. C6 Functionalization: N-Oxide & Radical Chemistry
The C6 position is the most accessible site for direct functionalization on the pre-formed core.
Strategy 1: Reissert-Henze Reaction (Nucleophilic) Converts the N-oxide to a C6-cyano or C6-chloro derivative.
-
Oxidation: 5-azaindole
5-azaindole-N-oxide. -
Activation: Treat with benzoyl chloride (BzCl) or
. -
Nucleophile: TMSCN (for nitrile) or intrinsic Cl- (for chloride).
-
Result: Regioselective functionalization at C6 (C4 is blocked by the C3-C4 bridge peri-effect).
Strategy 2: Minisci Reaction (Radical) Direct alkylation using carbon-centered radicals.[2]
-
Reagents: Carboxylic acid (radical source), Ammonium persulfate,
(cat), TFA. -
Selectivity: Radicals attack the electron-deficient pyridine ring at
-positions. C6 is favored over C4 due to steric accessibility.
Part 3: Visualization of Synthetic Logic
Caption: Decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern.
Part 4: Experimental Protocols
Protocol A: Regioselective C6-Cyanation (Reissert-Henze)
Objective: Install a nitrile group at C6 to access amides or amines.
-
N-Oxidation: Dissolve 5-azaindole (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Stir at RT for 4h. Wash with sat.
. Isolate N-oxide. -
Cyanation: Dissolve N-oxide (1.0 equiv) in anhydrous MeCN. Add TMSCN (4.0 equiv).
-
Activation: Dropwise add Benzoyl Chloride (2.0 equiv) at 0°C. Stir at RT for 12h.
-
Workup: Quench with sat.
. Extract with EtOAc. -
Purification: Silica gel chromatography (0-10% MeOH/DCM).
-
Yield: Typically 60-80%.[3]
Protocol B: C4-Amination via
Objective: Install a solubilizing amine at C4.
-
Setup: Charge a sealed tube with 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv).
-
Reagents: Add amine nucleophile (2.0 equiv) and DIPEA (3.0 equiv).
-
Solvent: Add NMP (concentration 0.5 M).
-
Reaction: Heat to 120°C for 16h.
-
Workup: Dilute with water. If solid precipitates, filter. If not, extract with EtOAc.
-
Note: If the amine is volatile, use a microwave reactor at 140°C for 1h.
Part 5: Data Summary & SAR Trends
Table 1: Comparative Reactivity of 5-Azaindole Positions
| Position | Electronic Character | Steric Environment | Preferred Reaction | Primary Strategy |
| C4 | High (Bridgehead) | Displacement of 4-Cl | ||
| C6 | Moderate | Radical / Nucleophilic | Minisci / Reissert-Henze | |
| C7 | Moderate | Electrophilic (Weak) | De Novo Synthesis |
Medicinal Chemistry Insight
-
Kinase Selectivity: C4 substituents often interact with the "Gatekeeper" residue. Bulky groups at C4 can induce selectivity against kinases with small gatekeepers (e.g., Thr) vs. large ones (e.g., Met).
-
Solubility: Introducing basic amines (piperazines, morpholines) at C4 via
is the standard method to improve ADME properties of the scaffold.
References
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 2016.[1][4] Link
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link
-
The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Synlett, 2007. (Applied here to 5-azaindole logic). Link
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Bioorganic & Medicinal Chemistry Letters, 2018. Link
-
Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 2003. (Foundational N-oxide chemistry). Link
Sources
Methodological & Application
Application Notes and Protocols: Navigating the Regioselective Cross-Coupling of 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Value of the 5-Azaindole Core
The 1H-pyrrolo[3,2-c]pyridine scaffold, commonly known as 5-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique structure, which mimics a purine bioisostere, allows for a diverse range of interactions with biological targets, leading to its incorporation into numerous therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory disorders.[1] The strategic functionalization of this core is paramount for modulating pharmacological properties. The 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine derivative serves as a versatile, albeit challenging, synthetic intermediate. Its three distinct bromine-substituted positions offer a powerful platform for building molecular complexity through sequential, site-selective cross-coupling reactions.
This guide provides an in-depth analysis of the principles governing regioselectivity and offers detailed protocols for the controlled functionalization of this key intermediate using cornerstone palladium-catalyzed cross-coupling reactions.
Pillar 1: Understanding Regioselectivity in a Polyhalogenated System
Achieving site-selectivity in the cross-coupling of polyhalogenated heterocycles is a formidable challenge, as it requires overcoming the often-similar reactivities of the C-Br bonds.[2] The outcome is governed by a delicate interplay of electronic effects inherent to the scaffold, steric factors, and, crucially, the judicious choice of the catalytic system.[3][4]
Inherent Electronic Bias
The reactivity of the three C-Br bonds in 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine is not uniform. The pyridine ring is inherently electron-deficient, while the fused pyrrole ring is electron-rich. This electronic disparity is the primary determinant of the initial site of reaction.
-
C4 and C6 Positions: These positions are directly influenced by the electron-withdrawing nitrogen atom of the pyridine ring (α and γ positions, respectively). This makes the C4-Br and C6-Br bonds significantly more electron-poor and thus more susceptible to oxidative addition by a Pd(0) catalyst, the first and often rate-determining step in the catalytic cycle.[5]
-
C7 Position: Located on the electron-rich pyrrole ring, the C7-Br bond is less electrophilic and therefore inherently less reactive towards oxidative addition compared to the C4 and C6 positions.
Generally, the expected order of reactivity under standard conditions is C4 ≈ C6 > C7 . The subtle difference between C4 and C6 can often be influenced by the specific ligand and reaction conditions.
Caption: Predicted reactivity hierarchy of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine.
Catalyst Control: The Decisive Factor
While inherent electronics provide a baseline, modern synthetic chemistry leverages catalyst and ligand design to control and even override these natural tendencies.[5]
-
Sterically Hindered Ligands: Bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can impart selectivity by favoring oxidative addition at the least sterically hindered C-Br bond.[6][7] In our substrate, the C4 and C6 positions are adjacent to other bromine atoms and the fused ring system, creating distinct steric environments.
-
Electron-Rich Ligands: Ligands with strong electron-donating properties can accelerate the oxidative addition step, sometimes enabling reactions at less reactive positions or under milder conditions.
By carefully tuning the palladium precursor, ligand, base, and solvent, a chemist can direct the coupling reaction to a specific desired position, forming the basis for a sequential functionalization strategy.
Pillar 2: Foundational Cross-Coupling Protocols
The following protocols are designed as robust starting points for the regioselective functionalization of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine. They are based on established methodologies for related polyhalogenated aza-heterocycles.[7][8][9] Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partners.
General Experimental Workflow
A standardized workflow is critical for reproducibility in palladium-catalyzed reactions, which are often sensitive to air and moisture.
Caption: Standardized experimental workflow for cross-coupling reactions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol targets the monofunctionalization at the most reactive position (likely C4 or C6) using a boronic acid or ester coupling partner.
Materials:
-
4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XPhos-Pd-G2 (2-5 mol%)[10]
-
XPhos or SPhos (4-10 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Expect selective consumption of the starting material to form a single major mono-arylated product.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Causality: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial.[10] It promotes the formation of a monoligated Pd(0) species, which is highly active and can help drive the reaction at a single site, preventing over-reaction to di- and tri-substituted products. The aqueous base system is standard for Suzuki couplings, facilitating the crucial transmetalation step.[11]
Protocol 2: Regioselective Sonogashira Coupling (C-Csp Bond Formation)
This protocol achieves the selective introduction of an alkyne moiety, a valuable handle for further chemistry such as click reactions or cyclizations.[9][12]
Materials:
-
4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPEA) (2.0 - 4.0 equiv)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
To an oven-dried Schlenk flask, add 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-70 °C) if necessary. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS for the formation of the mono-alkynylated product.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Expert Causality: The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper.[13] The selectivity arises from the same principles of preferential oxidative addition at the most electrophilic C-Br bond. Running the reaction at or near room temperature is often sufficient and helps to minimize side reactions like alkyne homocoupling (Glaser coupling) and di-substitution.[13]
Protocol 3: Regioselective Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol enables the direct formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[14][15]
Materials:
-
4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: BINAP, Xantphos, or a biarylphosphine like RuPhos (4-8 mol%)
-
Base: NaOtBu or K₃PO₄ (1.5 - 2.5 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine and seal the tube.
-
Remove from the glovebox (if used) and add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with a saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
Expert Causality: The choice of base and ligand is paramount in Buchwald-Hartwig amination.[7][16] Strong, non-nucleophilic bases like NaOtBu are often required to deprotonate the amine-Pd complex in the catalytic cycle.[15] The ligand choice depends on the amine; bulky biarylphosphine ligands are generally robust and promote efficient reductive elimination to form the C-N bond while minimizing side reactions like hydrodehalogenation.[7]
Pillar 3: Data Summary & Strategic Application
Comparative Table of Reaction Conditions
| Reaction Type | Palladium Source | Recommended Ligand | Base | Solvent | Temp (°C) | Expected Selectivity |
| Suzuki-Miyaura | Pd(OAc)₂, XPhos-Pd-G2 | XPhos, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 | C4 / C6 |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (integral) | TEA, DIPEA | THF, DMF | 25-70 | C4 / C6 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-120 | C4 / C6 |
A Strategy for Sequential Functionalization
The true synthetic power of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine is realized through sequential couplings. The introduction of a group at the most reactive site (C4 or C6) alters the electronic properties of the scaffold, enabling the next reaction to be directed to a different position.
Caption: Workflow for sequential regioselective functionalization.
Strategy Insight:
-
First Coupling: Perform one of the protocols above under the mildest conditions possible to ensure mono-selectivity at the most reactive site (C4 or C6).
-
Second Coupling: The introduction of an aryl, alkyl, or amino group in the first step will change the electronic and steric landscape. The remaining position on the pyridine ring (C6 or C4) will likely be the next most reactive site. A different cross-coupling reaction can be employed here.
-
Third Coupling: The final C7-Br bond on the pyrrole ring will be the most challenging to react. This step may require a more active catalyst system, a more electron-rich ligand, and/or higher reaction temperatures to achieve successful coupling.
By following this strategic approach, researchers can leverage 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine as a scaffold to rapidly generate a library of structurally diverse molecules for screening in drug development programs.
References
-
D. Gelman, E. A. F. Ford, Cross-Coupling Reactions of Polyhalogenated Heterocycles, ResearchGate.
-
C. A. S. Pearson, R. J. P. Burton, G. J. P. Perry, Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, Chemical Reviews.
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O. Navarro, H. Kaur, P. Mahjoor, S. P. Nolan, Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes, Journal of Organic Chemistry.
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C. Y. Legault, Y. Garcia, C. A. Merlic, K. N. Houk, Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, Journal of the American Chemical Society.
-
C. A. S. Pearson, R. J. P. Burton, G. J. P. Perry, Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, ACS Publications.
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Buchwald–Hartwig amination, Wikipedia.
-
C. Wang, et al., Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities, Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Buchwald-Hartwig Amination, Chemistry LibreTexts.
-
Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines, BenchChem.
-
F. Razafindrainibe, et al., Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes, ePrints Soton.
-
A. A. Al-Rashood, et al., Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach, Molecules.
-
Sonogashira coupling, Wikipedia.
-
M. C. Klein, et al., Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method, Beilstein Journal of Organic Chemistry.
-
Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination, BenchChem.
-
V. K. Tandon, et al., Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives, ResearchGate.
-
Palladium-catalyzed Buchwald-Hartwig amination, Atlanchim Pharma.
-
A. Schmidt, et al., Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions, Beilstein Journal of Organic Chemistry.
-
C. Wang, et al., Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site, Semantic Scholar.
-
S. G. Ramkumar, et al., A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading, Molecular Diversity.
-
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands, BenchChem.
-
I. F. T. V. T., et al., Suzuki cross-coupling reactions of 4,7-dibromo[2][3]selenadiazolo[3,4-c]pyridine – a path to new solar cell components, ResearchGate.
-
H. M. Abdel-Atty, et al., Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase, Future Science.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for SNAr Displacement: A Comparative Analysis of 4-Bromo vs. 6-Bromo Positions
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized transformation in the synthesis of functionalized aromatic and heteroaromatic compounds, forming the cornerstone of many drug discovery and materials science programs.[1] This reaction allows for the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. The regioselectivity of this reaction is of paramount importance when multiple potential reaction sites are present on a single scaffold.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols governing SNAr displacement reactions, with a specific focus on the comparative reactivity of bromine substituents at the 4- and 6-positions of N-heterocyclic rings such as pyridines and pyrimidines. We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols for achieving regioselective substitution, and offer insights into the factors that can be modulated to control the reaction outcome.
Mechanistic Principles of SNAr Reactions
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1] In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and, consequently, for the feasibility of the SNAr reaction. In N-heterocycles, the ring nitrogen atom itself acts as a potent electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions to nucleophilic attack.
Comparative Reactivity: 4-Bromo vs. 6-Bromo Positions
In many N-heterocyclic systems, such as pyridines and pyrimidines, the 4-position is inherently more reactive towards SNAr than the 2- or 6-positions. This can be attributed to a combination of electronic and steric factors.
Electronic Effects: The resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack is a key determinant of reactivity. For N-heterocycles, attack at the 4-position often allows for more effective delocalization of the negative charge onto the electronegative ring nitrogen atom compared to attack at the 6-position. Computational studies, such as those employing Density Functional Theory (DFT) and analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into the electronic predisposition of different sites to nucleophilic attack.[2][3] For instance, in many 2,4-dihalopyrimidines, the LUMO is predominantly distributed at the C-4 position, indicating its higher electrophilicity.[2]
Steric Effects: The 6-position is ortho to the ring nitrogen, and as such, it is sterically more hindered than the 4-position. This steric hindrance can impede the approach of the nucleophile, slowing down the rate of reaction at the 6-position, particularly with bulky nucleophiles.[4]
However, it is crucial to note that this general trend of 4-position reactivity being greater than 6-position reactivity is not absolute. The regioselectivity of an SNAr reaction is a nuanced interplay of several factors:
-
The nature of the heterocyclic core: The electronic properties of the specific ring system play a significant role.
-
Substituents on the ring: The presence of other electron-donating or electron-withdrawing groups can dramatically alter the electronic landscape of the ring, potentially reversing the inherent reactivity. For example, an electron-donating group at the 6-position of a 2,4-dichloropyrimidine can make the 2-position more susceptible to attack.[2]
-
The nucleophile: The size, charge, and nucleophilicity of the incoming nucleophile can influence the regioselectivity.
-
Reaction conditions: Solvent, temperature, and the presence of catalysts or additives can all impact the outcome of the reaction.
Data Presentation: Comparative Reactivity
| Position | Relative Reactivity | Influencing Factors | Key Observations |
| 4-Bromo | Generally Higher | - Favorable electronics (better stabilization of Meisenheimer complex). - Less steric hindrance. | Often the site of initial substitution in di-halo-N-heterocycles.[2] |
| 6-Bromo | Generally Lower | - Less favorable electronics in many systems. - Increased steric hindrance due to proximity to the ring nitrogen. | Can become the preferred site with specific substitution patterns or under certain reaction conditions.[2][5] |
Experimental Protocols
The following protocols are illustrative examples for achieving regioselective mono-substitution on a hypothetical 4,6-dibromo-N-heterocyclic scaffold. These are based on established procedures for related di-halo systems and should be optimized for specific substrates.
Protocol 1: Selective SNAr at the 4-Position with an Amine Nucleophile
This protocol aims to leverage the inherently higher reactivity of the 4-position to achieve selective mono-amination.
Materials:
-
4,6-dibromo-N-heterocycle (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Mild base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4,6-dibromo-N-heterocycle (1.0 equiv) and the mild base (2.0 equiv).
-
Add the anhydrous polar aprotic solvent to dissolve the solids.
-
Add the amine nucleophile (1.0-1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). The optimal temperature will depend on the reactivity of the substrate and nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped once the starting material is consumed and before significant formation of the di-substituted product is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-bromo-N-heterocycle.
Protocol 2: Forcing SNAr at the 6-Position (or Achieving Di-substitution)
To achieve substitution at the less reactive 6-position, more forcing conditions are typically required. This often leads to di-substitution if the 4-position has not been previously functionalized and protected.
Materials:
-
4,6-dibromo-N-heterocycle (1.0 equiv) or 4-substituted-6-bromo-N-heterocycle
-
Amine nucleophile (2.5-3.0 equiv for di-substitution, 1.2-1.5 for mono-substitution on a pre-functionalized ring)
-
Anhydrous polar aprotic solvent (e.g., DMSO, NMP)
-
Stronger base (e.g., NaH, KHMDS) or higher temperatures
-
Microwave reactor (optional, can significantly reduce reaction times)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry reaction vessel (round-bottom flask or microwave vial) under an inert atmosphere, add the bromo-substituted N-heterocycle (1.0 equiv) and the base.
-
Add the anhydrous polar aprotic solvent.
-
Add the amine nucleophile.
-
Heat the reaction mixture to a higher temperature (e.g., 120-180 °C). If using a microwave reactor, the reaction can often be completed in a shorter time at elevated temperatures and pressures.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
SNAr Mechanism Diagram
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Workflow for Regioselective SNAr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
C-H activation vs halogen displacement in pyrrolo[3,2-c]pyridine cores
Application Note: Strategic Functionalization of Pyrrolo[3,2-c]pyridine Cores
Executive Summary
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a privileged pharmacophore in kinase inhibitor discovery, offering a distinct vector profile compared to the more common pyrrolo[2,3-b]pyridine (7-azaindole). However, its functionalization presents a dichotomy in synthetic strategy: Halogen Displacement (SNAr) offers predictable, regioselective access to the C4 position, while C-H Activation provides atom-economical access to the C2 position.
This guide details the mechanistic rationale, optimized protocols, and decision frameworks for selecting between these two methodologies. We provide evidence-based workflows to overcome common pitfalls such as catalyst poisoning by the pyridine nitrogen (N5) and regioselectivity erosion.
Structural Analysis & Reactivity Profile
Understanding the electronic bias of the pyrrolo[3,2-c]pyridine core is the prerequisite for successful functionalization.
-
The Pyridine Ring (Electron Deficient): The N5 nitrogen exerts a strong electron-withdrawing effect, significantly activating the C4 position toward nucleophilic attack.
-
The Pyrrole Ring (Electron Rich): The N1 nitrogen donates electron density. The C2 position is the most acidic C-H bond (pKa ~27 in DMSO), making it the primary site for Concerted Metalation-Deprotonation (CMD) pathways. The C3 position is nucleophilic and prone to electrophilic aromatic substitution (SEAr).
Figure 1: Reactivity Map of Pyrrolo[3,2-c]pyridine
Caption: Reactivity vectors for the 5-azaindole core. C4 is the electrophilic hotspot; C2 is the activation hotspot.
Methodology A: Halogen Displacement (SNAr)
Target: C4-Functionalization Precursor: 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 60290-21-3)
The C4-chloride is highly reactive due to the inductive effect of the adjacent N5 nitrogen. This method is the industry standard for introducing amine or ether linkages.
Protocol 1: C4-Amination via SNAr
-
Scope: Primary and secondary amines (aliphatic and anilinic).
-
Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial with 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv).
-
Solvent & Base: Add n-butanol (0.5 M concentration). For non-basic amines (e.g., anilines), add DIPEA (2.0 equiv). For HCl salts of amines, use 3.0 equiv of DIPEA.
-
Note:n-Butanol is preferred over DMF/DMSO for ease of workup and its ability to solubilize polar intermediates.
-
-
Reaction: Seal and heat to 120°C for 4–12 hours.
-
Optimization: If conversion is <50% after 4h, add catalytic KI (0.1 equiv) or switch to microwave irradiation (140°C, 30 min).
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold Et2O. If soluble, concentrate in vacuo, redissolve in EtOAc, wash with saturated NaHCO3, and purify via flash chromatography (DCM/MeOH gradient).
Critical Control Point:
-
Acid Catalysis: For sterically hindered or electron-deficient anilines, the reaction rate is significantly enhanced by adding 1.0 equiv of HCl (in dioxane) or using p-TsOH. The protonation of N5 activates the ring further toward nucleophilic attack [1].
Methodology B: C-H Activation (Direct Arylation)
Target: C2-Functionalization Precursor: N1-Protected pyrrolo[3,2-c]pyridine (e.g., N-SEM, N-Boc, or N-Me)
Direct arylation avoids the need for C2-halogenation (which is difficult to control regioselectively vs. C3). The mechanism relies on the CMD (Concerted Metalation-Deprotonation) pathway, requiring a carboxylate base/ligand.
Protocol 2: Pd-Catalyzed C2-Arylation
-
Scope: Aryl bromides and iodides.
-
Mechanism: Pd(0)/Pd(II) cycle involving a pivalate-assisted C-H cleavage.
Step-by-Step Procedure:
-
Reagents: In a glovebox or under Ar flow, combine:
-
N-protected 5-azaindole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)2 (5 mol%)[1]
-
Ligand: P(t-Bu)2Me HBF4 (10 mol%) or SPhos (for sterically hindered aryls).
-
Base: K2CO3 (2.0 equiv).
-
Critical Additive: Pivalic acid (PivOH) (30 mol%).
-
-
Solvent: Add degassed Toluene or DMA (0.2 M). Toluene is preferred for cleaner profiles; DMA for solubility of polar substrates.
-
Reaction: Heat to 110°C for 16 hours.
-
Visual Check: The reaction mixture typically turns dark brown/black (Pd black formation) if the catalyst decomposes; an orange/red solution usually indicates active catalysis.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water to remove DMA/inorganic salts. Concentrate and purify via silica gel chromatography.
Mechanism of Action (CMD Cycle):
Caption: The pivalate ligand acts as an intramolecular base, deprotonating C2 while coordinating to Palladium.
Troubleshooting C-H Activation:
-
Problem: Low conversion.
-
Solution: The pyridine nitrogen (N5) may be coordinating to Pd. Ensure the N1 protecting group is bulky (e.g., SEM or Boc) to influence conformation, or switch to a more strongly binding ligand like XPhos.
-
-
Problem: C3 Arylation observed.
-
Solution: This suggests an electrophilic (Friedel-Crafts-like) mechanism. Switch solvent to non-polar xylene and ensure high temperature to favor the thermodynamic CMD pathway [2].
-
Comparative Analysis & Decision Matrix
When designing a synthesis, the choice between SNAr and C-H activation depends on the availability of starting materials and the desired substitution pattern.
Table 1: Methodological Trade-offs
| Feature | Halogen Displacement (SNAr) | C-H Activation (Direct Arylation) |
| Primary Vector | C4 (and C6) | C2 |
| Atom Economy | Low (Loss of H-Cl/H-Br) | High (Loss of H-X only) |
| Pre-requisites | Requires 4-Halo precursor | Requires N1-Protection |
| Scalability | Excellent (Robust, no heavy metals) | Moderate (Pd cost, residual metal removal) |
| Regiocontrol | Absolute (determined by LG position) | Tunable (Ligand/Conditions dependent) |
| Key Risk | Harsh conditions for sensitive amines | Catalyst poisoning by N5 |
Decision Tree for Experimental Design:
Caption: Logical flow for selecting the optimal synthetic pathway based on regiochemical targets.
References
-
SNAr Reactivity in Azines
-
C-H Activation Mechanism (CMD)
- Title: Concerted Metalation-Deprotonation (CMD)
- Source:Acc. Chem. Res.
- Context: Explains the role of pivalate as a proton shuttle for C2-selectivity in azaindoles.
-
URL:[Link]
-
Pyrrolo[3,2-c]pyridine Synthesis
- Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry
- Context: Provides specific examples of Suzuki couplings on the 6-bromo deriv
-
URL:[Link]
-
Regioselectivity Reviews
Sources
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 2. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
